
6-bromo-2,4-dichloro-N-phenylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine is a chemical compound with the molecular formula C15H9BrCl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine typically involves multi-step reactions. One common method includes the use of Eaton’s reagent, dichloromethane, and trichlorophosphate under controlled conditions. The process involves several steps, including heating and cooling phases, to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the molecule with another atom or group.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit specific kinases involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chloro-2-phenylquinoline: This compound shares a similar quinoline backbone but differs in the substitution pattern.
6-Bromo-2,4-dichloroquinazoline: Another related compound with a different heterocyclic structure.
Uniqueness
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C15H9BrCl2N2 |
|---|---|
Poids moléculaire |
368.1 g/mol |
Nom IUPAC |
6-bromo-2,4-dichloro-N-phenylquinolin-3-amine |
InChI |
InChI=1S/C15H9BrCl2N2/c16-9-6-7-12-11(8-9)13(17)14(15(18)20-12)19-10-4-2-1-3-5-10/h1-8,19H |
Clé InChI |
SFOZGNWOKZXRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


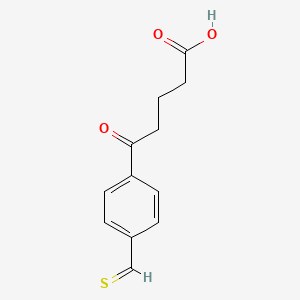
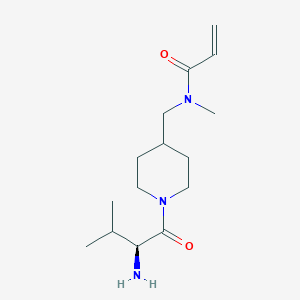
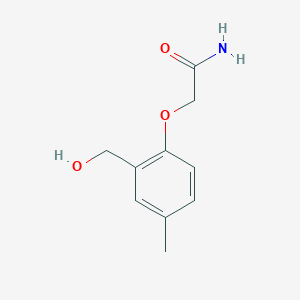

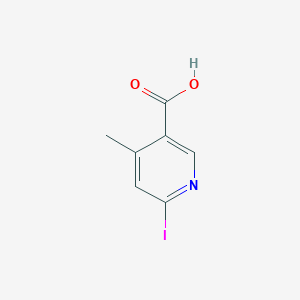

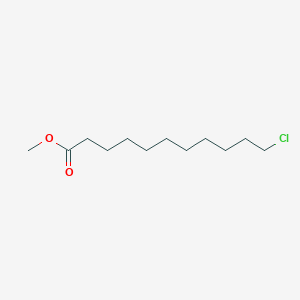
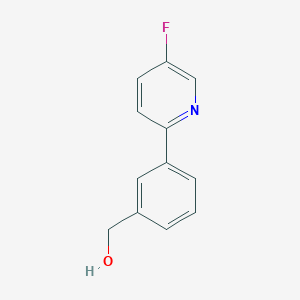

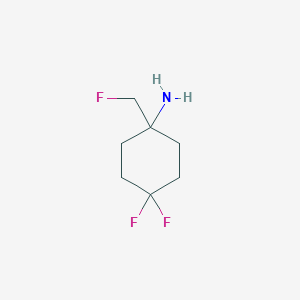
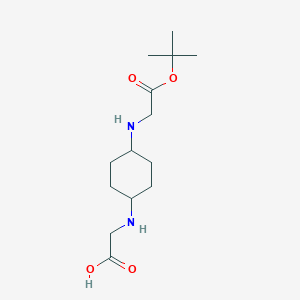
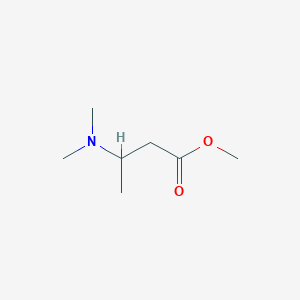
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B12997302.png)

